molecular formula C14H14N2O3S B565828 4'-[(o-Aminophenyl)sulfonyl]-acetanilide CAS No. 18514-07-3

4'-[(o-Aminophenyl)sulfonyl]-acetanilide

Cat. No.: B565828
CAS No.: 18514-07-3
M. Wt: 290.337
InChI Key: AHQOCUXQEKHPCZ-UHFFFAOYSA-N
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Description

4’-[(o-Aminophenyl)sulfonyl]-acetanilide is an organic compound with the molecular formula C14H14N2O3S and a molecular weight of 290.34 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an acetanilide group and a sulfonyl group attached to an o-aminophenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-[(o-Aminophenyl)sulfonyl]-acetanilide typically involves the reaction of o-aminophenyl sulfone with acetic anhydride under controlled conditions. The reaction proceeds as follows:

    Starting Materials: o-Aminophenyl sulfone and acetic anhydride.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, at a temperature range of 0-5°C.

    Procedure: The o-aminophenyl sulfone is dissolved in the solvent, and acetic anhydride is added dropwise with constant stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

    Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent.

Industrial Production Methods

Industrial production of 4’-[(o-Aminophenyl)sulfonyl]-acetanilide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The purification steps may include additional techniques such as column chromatography and distillation to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4’-[(o-Aminophenyl)sulfonyl]-acetanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-[(o-Aminophenyl)sulfonyl]-acetanilide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-[(o-Aminophenyl)sulfonyl]-acetanilide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4’-[(o-Aminophenyl)sulfonyl]-acetanilide can be compared with other similar compounds such as:

Properties

IUPAC Name

N-[4-(2-aminophenyl)sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-10(17)16-11-6-8-12(9-7-11)20(18,19)14-5-3-2-4-13(14)15/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQOCUXQEKHPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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